1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines a benzimidazole core with a nitropyridine moiety
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 2-aminopyridine with a suitable benzimidazole precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the chemical reduction of this compound in an acidic medium .
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents like TBHP. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their medicinal properties.
N-(pyridin-2-yl)amides: These compounds are also derived from 2-aminopyridine and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the nitropyridine and benzimidazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)11-6-3-7-13-12(11)15-8-14-9-4-1-2-5-10(9)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFJUDOIQFSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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